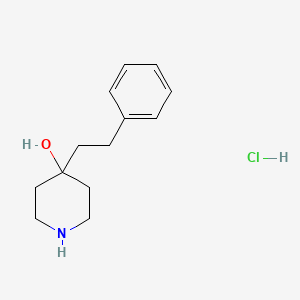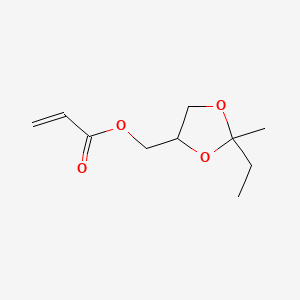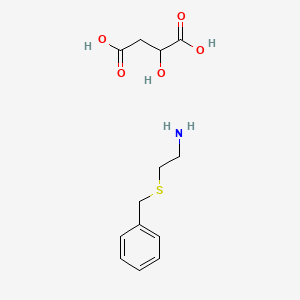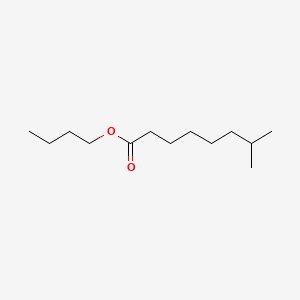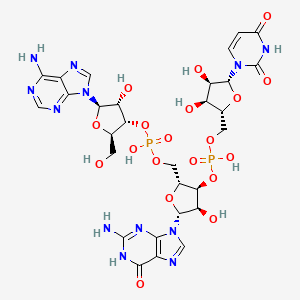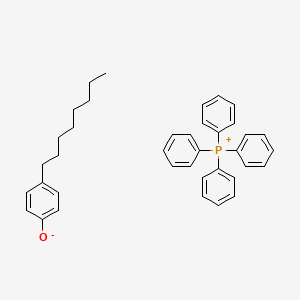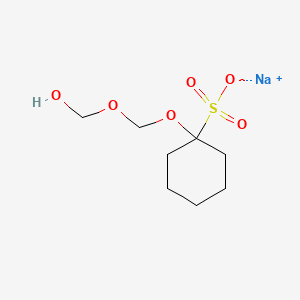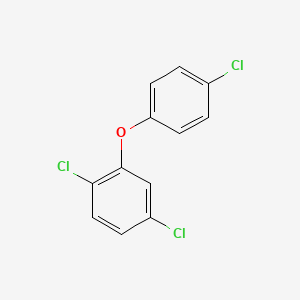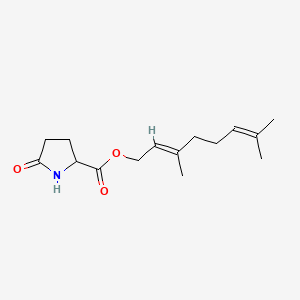
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate is a chemical compound that combines a terpenoid structure with a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with (E)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-DL-prolinate: A similar compound with an ethyl ester group instead of the (E)-3,7-Dimethylocta-2,6-dienyl group.
Methyl 5-oxo-DL-prolinate: Another related compound with a methyl ester group.
Uniqueness
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate is unique due to its combination of a terpenoid structure with a proline derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64431-72-7 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,16,17)/b12-9+ |
InChI Key |
FFPMVCGLQVJUJY-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1CCC(=O)N1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1CCC(=O)N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



